Uridylyl-(5'.3')-guanylyl-(5'.3')-adenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

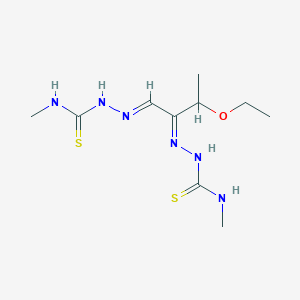

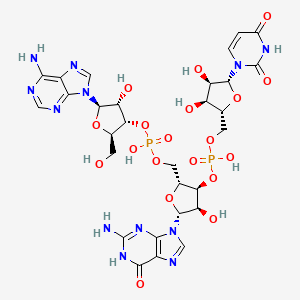

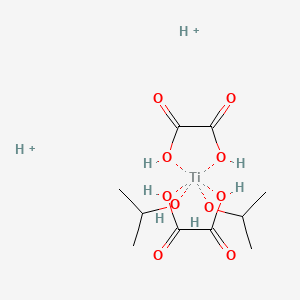

Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is a trinucleotide composed of uridine, guanosine, and adenosine linked by phosphodiester bonds. This compound is significant in various biological processes, particularly in the synthesis and regulation of RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine typically involves the stepwise addition of nucleotide monomers. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents include phosphoramidites and activating agents such as tetrazole. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine may utilize automated synthesizers that allow for the precise addition of each nucleotide. These machines can handle large-scale production with high efficiency and consistency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the nucleobases, particularly guanine, leading to the formation of 8-oxoguanine.

Reduction: Less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the phosphate backbone or the nucleobases.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products

Oxidation: 8-oxoguanine and other oxidized nucleobases.

Reduction: Reduced forms of the nucleobases.

Substitution: Modified nucleotides with new functional groups.

Scientific Research Applications

Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine has several applications in scientific research:

Chemistry: Used as a model compound to study nucleotide interactions and reactions.

Biology: Plays a role in RNA synthesis and regulation, serving as a substrate for various enzymes.

Medicine: Investigated for its potential in therapeutic applications, including antiviral and anticancer research.

Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.

Mechanism of Action

Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine exerts its effects primarily through its incorporation into RNA molecules. It serves as a substrate for RNA polymerases, which catalyze the formation of RNA strands. The compound can also interact with various proteins and enzymes involved in RNA processing and regulation, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-cytidine

- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-uridine

- Uridylyl-(5’->3’)-guanylyl-(5’->3’)-thymidine

Uniqueness

Uridylyl-(5’->3’)-guanylyl-(5’->3’)-adenosine is unique due to its specific sequence of nucleotides, which can influence its interactions with enzymes and proteins. This sequence specificity can affect its role in RNA synthesis and regulation, making it distinct from other trinucleotides.

Properties

CAS No. |

3494-34-6 |

|---|---|

Molecular Formula |

C29H36N12O19P2 |

Molecular Weight |

918.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)26-17(46)19(9(3-42)56-26)59-62(52,53)55-5-11-20(18(47)27(58-11)41-8-35-14-23(41)37-28(31)38-24(14)48)60-61(50,51)54-4-10-15(44)16(45)25(57-10)39-2-1-12(43)36-29(39)49/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |

InChI Key |

HWGKGFSOVXJHKF-POYLIAOGSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)